molecular formula C15H14O3 B2433947 2-[(4-Methylphenoxy)methyl]benzoic acid CAS No. 728-97-2

2-[(4-Methylphenoxy)methyl]benzoic acid

Cat. No.: B2433947
CAS No.: 728-97-2
M. Wt: 242.274
InChI Key: WIXMNHDXMGVQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]benzoic acid typically involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylphenylmethyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-methylphenoxybenzoic acid or 4-methylphenoxybenzaldehyde.

    Reduction: Formation of 2-[(4-Methylphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Methoxyphenoxy)benzoic acid
  • 2-(4-Methoxyphenoxy)methylbenzoic acid

Comparison: 2-[(4-Methylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methylphenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a compound of particular interest for specialized applications.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMNHDXMGVQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 24.0 g. (0.5 mole) of a 50% dispersion of sodium hydride in mineral oil in 150 ml. of dimethylformamide under nitrogen was added dropwise 50.4 g. (0.5 mole) of 4-methylphenol in 100 ml. of dimethylformamide. The mixture was stirred until the evolution of hydrogen ceased. A solution of 67.1 g. (0.5 mole) of phthalide in 100 ml. of dimethylformamide was added and the mixture was refluxed two hours then stirred at 25° C. for sixteen hours. The mixture was poured into ice-water and acidified. The precipitated solid was filtered, dried and recrystallized from ethanol to give 2-carboxybenzyl 4-methylphenyl ether. The ether (22.6 g., 0.1 mole) was refluxed in dry xylene with a mixture of 65 g. of Super-cel and 65 g. of phosphorus pentoxide for seventeen hours. The reaction mixture was filtered. The filter cake was washed with xylene and ether. The combined filtrates were concentrated to give a solid which was recrystallized from ethanol to afford crystals of 2-methyldibenzo[b,e]oxepin-11-one, m.p. 100°-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.